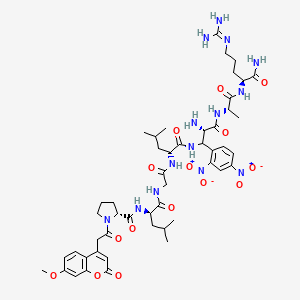
Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 is a synthetic peptide substrate used primarily in the study of matrix metalloproteinases (MMPs). This compound is designed for fluorescence resonance energy transfer (FRET) assays, which are used to monitor enzymatic activity. The peptide sequence includes a 7-methoxycoumarin-4-acetic acid (Mca) fluorophore and a 2,4-dinitrophenyl (Dnp) quencher, which are separated by a scissile bond. Upon cleavage by MMPs, the fluorescence intensity increases, allowing for the quantification of enzyme activity .
Mécanisme D'action
Target of Action
The primary target of Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 is Matrix Metalloproteinases 12 (MMP12) . MMP12 is an enzyme that plays a crucial role in the degradation of extracellular matrix components, which is important in tissue remodeling, inflammation, and disease progression.
Mode of Action
This compound acts as a highly selective substrate for MMP12 . It interacts with MMP12 and undergoes enzymatic cleavage, which can be monitored due to the release of fluorescence. This compound also shows some activity with MMP13 and MMP9, but to a lesser extent .
Analyse Biochimique
Biochemical Properties
Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 is a highly selective substrate for matrix metalloproteases 12 (MMP12) with a kcat/Km value of 1.8510^5 M^-1 s^-1 . It has poor substrate specificity for other MMPs, with the exception of MMP13 (kcat/Km = 0.5310^5 M^-1 s^-1) and MMP9 (0.33*10^5 M^-1 s^-1) .
Cellular Effects
The cellular effects of this compound are primarily associated with its role as a substrate for MMP12 As a substrate, it can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with MMP12 . As a substrate, it can bind to the active site of the enzyme, leading to changes in enzyme activity. This interaction can also lead to changes in gene expression and other molecular-level effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the Mca and Dnp groups are introduced. The final product is cleaved from the resin and purified by high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure high throughput and reproducibility. The use of large-scale HPLC systems allows for the purification of significant quantities of the peptide, meeting the demands of research and commercial applications .
Types of Reactions:
Cleavage by Matrix Metalloproteinases: The primary reaction of interest is the cleavage of the peptide bond between glycine and leucine by MMPs.
Oxidation and Reduction: The peptide can undergo oxidation and reduction reactions, particularly at the methionine and cysteine residues if present in similar peptides.
Common Reagents and Conditions:
Cleavage Reactions: Typically performed in buffered solutions at physiological pH (7.4) and temperature (37°C).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and dithiothreitol (DTT) for reduction are commonly used.
Major Products:
Applications De Recherche Scientifique
Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 is widely used in scientific research, particularly in the following fields:
Comparaison Avec Des Composés Similaires
Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH: Another FRET substrate used for the determination of thimet oligopeptidase activity.
Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2: A similar peptide used for studying different MMPs.
Uniqueness: Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 is unique due to its high specificity for certain MMPs, making it a valuable tool for studying these enzymes in various biological and medical contexts. Its design allows for sensitive and accurate measurement of MMP activity, which is crucial for understanding the role of these enzymes in health and disease .
Propriétés
IUPAC Name |
(2R)-N-[(2R)-1-[[2-[[(2R)-1-[[(2S)-2-amino-3-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-(2,4-dinitrophenyl)-3-oxopropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H68N14O15/c1-24(2)17-33(59-47(71)35-10-8-16-61(35)39(65)19-27-20-40(66)78-37-22-29(77-6)12-14-30(27)37)45(69)55-23-38(64)57-34(18-25(3)4)46(70)60-42(31-13-11-28(62(73)74)21-36(31)63(75)76)41(50)48(72)56-26(5)44(68)58-32(43(51)67)9-7-15-54-49(52)53/h11-14,20-22,24-26,32-35,41-42H,7-10,15-19,23,50H2,1-6H3,(H2,51,67)(H,55,69)(H,56,72)(H,57,64)(H,58,68)(H,59,71)(H,60,70)(H4,52,53,54)/t26-,32-,33+,34+,35+,41-,42?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJYDZUSNOGPHT-FSQMBESRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](C(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@@H](CC(C)C)NC(=O)CNC(=O)[C@@H](CC(C)C)NC(=O)[C@H]2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H68N14O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1093.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

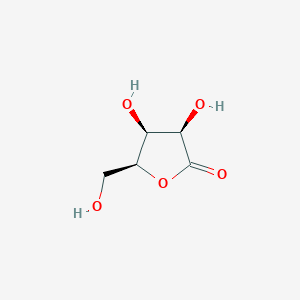
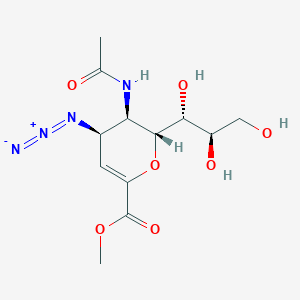
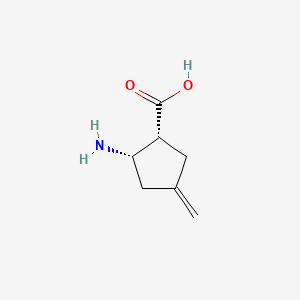
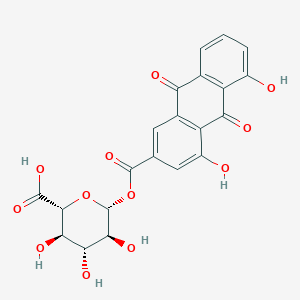
![tert-butyl N-[(E)-furan-3-ylmethylideneamino]carbamate](/img/structure/B1146880.png)
![2-(5-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene)ethan-1-ol](/img/structure/B1146884.png)
![(1R,3aR,4S,7aR)-Octahydro-7a-methyl-1-[(1R,2E,4R)-1,4,5-trimethyl-2-hexen-1-yl]-1H-inden-4-ol](/img/structure/B1146885.png)
